Scientific Field: Pharmaceutical Chemistry
Summary of Application: 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds . It’s widely applied in the synthesis of tens of kinds of bulk drugs .
Methods of Application: While the exact methods of application can vary depending on the specific pharmaceutical compound being synthesized, the general process involves using 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a reactant in a chemical reaction .
Results or Outcomes: The use of 1-Methyl-3-oxocyclobutane-1-carboxylic acid in the synthesis of pharmaceutical compounds has resulted in the production of a variety of drugs, including ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and drugs used in autoimmunization chronic inflammatory diseases and antitumor drugs .
Scientific Field: Medicinal Chemistry
Summary of Application: 1-Methyl-3-oxocyclobutane-1-carboxylic acid is used in the preparation of novel imidazobenzazepine derivatives . These derivatives act as dual H1/5-HT2A antagonists and are used for the treatment of sleep disorders .
Results or Outcomes: The imidazobenzazepine derivatives synthesized using 1-Methyl-3-oxocyclobutane-1-carboxylic acid have shown promising results in the treatment of sleep disorders .
1-Methyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by its unique structural features, including a methyl group and a keto functional group adjacent to the carboxylic acid. Its molecular formula is , and it possesses a molar mass of approximately 128.13 g/mol. The compound is known for its slightly soluble nature in water and has various applications in organic synthesis and medicinal chemistry .
The following reaction illustrates the amidation process:
text1-Methyl-3-oxocyclobutane-1-carboxylic acid + Amine → Amide + Water
Research indicates that 1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of melanin biosynthesis. This property suggests potential applications in dermatological treatments aimed at skin pigmentation disorders. Additionally, its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies .
The synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid can be achieved through various methods:
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to novel therapeutic compounds. Additionally, it has applications in organic chemistry as a building block for more complex molecules, particularly in the development of agrochemicals and specialty chemicals .
Interaction studies involving 1-Methyl-3-oxocyclobutane-1-carboxylic acid focus on its binding affinities with biological targets related to melanin production and other metabolic pathways. Preliminary studies suggest that it may interact with enzymes involved in the melanogenesis pathway, inhibiting their activity and thus reducing melanin synthesis . Further research is essential to elucidate the precise mechanisms of action and potential side effects.
Several compounds share structural similarities with 1-Methyl-3-oxocyclobutane-1-carboxylic acid, each possessing unique properties and potential applications:
Compound Name | CAS Number | Notable Features |
---|---|---|
6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 | Unique spirocyclic structure |
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 156329-75-8 | Bicyclic structure with acetyl group |
(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-carboxylic acid | 22571-78-4 | Chiral center influencing biological activity |
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutanecarboxylic acid | 279240-50-5 | Similar to previous compound but with different stereochemistry |
1-Isopropyl-3-oxocyclobutanecarboxylic acid | 766513-48-8 | Isopropyl substitution affecting reactivity |
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | 3183-43-5 | Dimethyl substitution impacting sterics |
These compounds highlight the diversity within this chemical class while underscoring the unique characteristics of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, particularly its specific biological activity related to melanin inhibition.
Corrosive;Irritant